![molecular formula C19H19N3O4 B4632262 N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)
N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
The compound belongs to a class of molecules that exhibit a wide range of biological activities and chemical properties, making them of significant interest in medicinal chemistry and synthetic organic chemistry. Such compounds are often explored for their potential as pharmacological agents or as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those related to the compound of interest, typically involves cyclization reactions and can be achieved through various strategies. For example, compounds with isoxazole rings have been synthesized via cyclization of chalcone derivatives with hydroxylamine hydrochloride, highlighting a common method for constructing the isoxazole moiety (Jadhav, 2010).
Molecular Structure Analysis
Isoxazole derivatives' molecular structure analysis often involves X-ray crystallography, NMR, and computational methods to elucidate their three-dimensional conformation and electronic properties. For instance, X-ray diffraction studies provide insight into the crystal packing and intermolecular interactions of these compounds, which are crucial for understanding their reactivity and physical properties (Kumara et al., 2018).
Chemical Reactions and Properties
Isoxazole rings are versatile in chemical reactions, participating in nucleophilic attacks, cycloadditions, and electrophilic substitutions. These reactions can modify the isoxazole ring or introduce new functional groups, altering the compound's chemical properties and biological activity.
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents on the isoxazole ring can significantly affect these properties, which is critical for their application in drug design and synthesis.
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are crucial for their utility in organic synthesis and medicinal chemistry. The electronic structure, determined through computational chemistry techniques, helps predict these properties and guide the development of new compounds with desired activities (Demir et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed synthetic routes and characterized isoxazole derivatives, including compounds with structural similarities to N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. These studies often involve the creation of novel compounds with potential biological activities. For instance, the synthesis of new isoxazoline derivatives has been described, showcasing methodologies for cyclization and subsequent biological evaluation for antimicrobial activities (Jadhav, 2010). Such research provides a foundation for understanding the chemical properties and potential applications of isoxazole derivatives in medicinal chemistry.
Biological Evaluation
Isoxazole derivatives have been extensively studied for their biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. For example, novel benzodifuranyl derivatives, including isoxazole carboxamide analogs, have shown significant anti-inflammatory and analgesic activities in preclinical models (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings highlight the therapeutic potential of isoxazole derivatives in treating conditions associated with inflammation and pain.
Anticancer Activities
Isoxazole derivatives have been evaluated for their anticancer properties through various in vitro and in vivo models. The synthesis and cytotoxic evaluation of some isoxazole derivatives have shown promising anticancer activities against different cancer cell lines, suggesting their potential as chemotherapeutic agents (Hassan, Hafez, & Osman, 2015). These studies are crucial for identifying new anticancer drugs with improved efficacy and reduced side effects.
Antimicrobial and Antidiabetic Screening
The antimicrobial and antidiabetic potentials of isoxazole derivatives have also been explored. For instance, some newly synthesized isoxazole compounds were screened for their antidiabetic activity using the α-amylase inhibition assay, showcasing their potential as therapeutic agents for diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Additionally, the synthesis and evaluation of isoxazole derivatives for antimicrobial activities against Salmonella typhi further demonstrate the broad spectrum of biological applications of these compounds (Salama, 2020).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(23)20-13-7-9-14(10-8-13)21-19(24)18-11-16(22-26-18)15-5-3-4-6-17(15)25-2/h3-10,18H,11H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERZSMPIYXBGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)
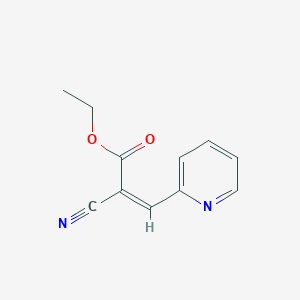

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4632223.png)
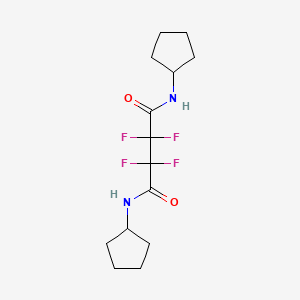
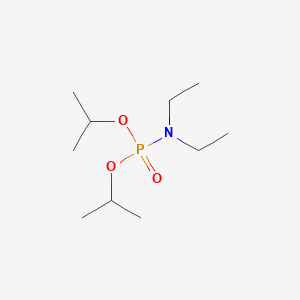
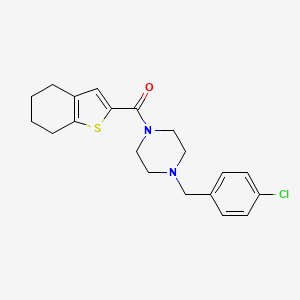
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)
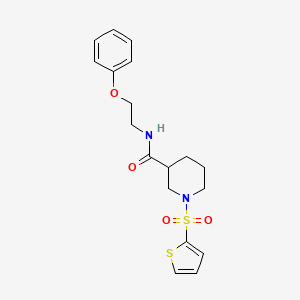
![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)
![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)